Dimethyl(phenyldimethylsilylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyldimethylsilylmethyl)amine is an organic compound that features a unique combination of dimethylamine and phenyldimethylsilylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(phenyldimethylsilylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phenyldimethylsilylmethyl chloride under anhydrous conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyldimethylsilylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or silanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon or nitrogen atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base and are conducted under an inert atmosphere.
Major Products Formed
Oxidation: Amine oxides
Reduction: Simpler amines, silanes
Substitution: Various substituted amines and silanes
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyldimethylsilylmethyl)amine has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of dimethyl(phenyldimethylsilylmethyl)amine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including carbonyl compounds, halides, and other electrophilic species. The presence of the silyl group enhances its reactivity and stability, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with similar nucleophilic properties but lacks the silyl group.
Trimethylamine: Another tertiary amine with different steric and electronic properties.
Dimethylbenzylamine: Contains a benzyl group instead of a silylmethyl group, leading to different reactivity and applications
Uniqueness
Dimethyl(phenyldimethylsilylmethyl)amine is unique due to the presence of both dimethylamine and phenyldimethylsilylmethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
54926-29-3 |
---|---|
Molekularformel |
C11H19NSi |
Molekulargewicht |
193.36 g/mol |
IUPAC-Name |
1-[dimethyl(phenyl)silyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(2)10-13(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI-Schlüssel |
YWEUYNRHLCXDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.